molecular formula C14H14F2N4O2S B2933601 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide CAS No. 1788773-35-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide

Cat. No.: B2933601
CAS No.: 1788773-35-2
M. Wt: 340.35
InChI Key: OFEJQJUSWFRKMZ-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a complex organic compound featuring a combination of imidazo[1,2-b]pyrazole and methanesulfonamide functional groups

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O2S/c15-12-1-2-13(16)11(9-12)10-23(21,22)18-5-6-19-7-8-20-14(19)3-4-17-20/h1-4,7-9,18H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEJQJUSWFRKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=CN3C2=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors such as 1H-imidazo[1,2-b]pyrazole and ethylamine derivatives. The difluorophenyl group is introduced through subsequent substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the methanesulfonamide group allows for potential oxidation reactions.

  • Reduction: Reduction reactions can be performed on the imidazo[1,2-b]pyrazole ring.

  • Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation can lead to the formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Medicinal Chemistry: Due to its complex structure, it can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory or microbial conditions.

  • Material Science: Its unique properties may be useful in the development of new materials with specific electronic or optical characteristics.

  • Organic Synthesis: It can serve as a reagent or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used in medicinal applications, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Imidazo[1,2-b]pyrazole derivatives: These compounds share the imidazo[1,2-b]pyrazole core but differ in their substituents.

  • Methanesulfonamide derivatives: These compounds contain the methanesulfonamide group but have different aromatic or aliphatic groups attached.

Uniqueness: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

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